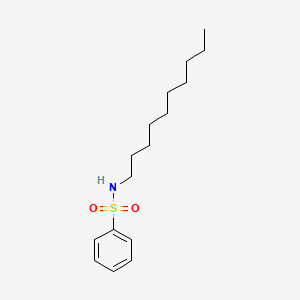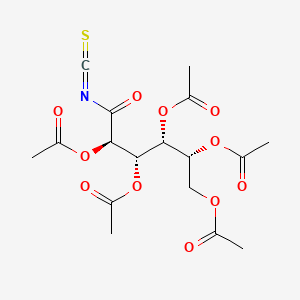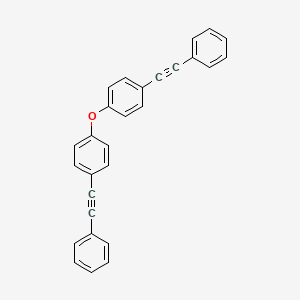![molecular formula C15H13NS B14606544 Benzenamine, 2-[(3-phenyl-2-propynyl)thio]- CAS No. 58461-96-4](/img/structure/B14606544.png)
Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-[(3-phenyl-2-propynyl)thio]- is an organic compound that belongs to the class of aromatic amines It features a benzene ring attached to an amine group, with a thioether linkage to a phenylpropynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-[(3-phenyl-2-propynyl)thio]- typically involves the reaction of benzenamine with 3-phenyl-2-propynyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the propynyl chloride, resulting in the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of advanced catalysts and controlled reaction environments to facilitate the process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-[(3-phenyl-2-propynyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Nitrobenzenes and halobenzenes.
Scientific Research Applications
Benzenamine, 2-[(3-phenyl-2-propynyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2-[(3-phenyl-2-propynyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Aniline: A simple aromatic amine with a benzene ring attached to an amine group.
Phenylacetylene: Contains a phenyl group attached to an acetylene moiety.
Thiophenol: Features a phenyl group attached to a thiol group.
Uniqueness
Benzenamine, 2-[(3-phenyl-2-propynyl)thio]- is unique due to its combination of an aromatic amine with a thioether linkage to a phenylpropynyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
58461-96-4 |
|---|---|
Molecular Formula |
C15H13NS |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
2-(3-phenylprop-2-ynylsulfanyl)aniline |
InChI |
InChI=1S/C15H13NS/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,12,16H2 |
InChI Key |
CWBHABVRCGVSRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCSC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)

![Triethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14606505.png)

![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)
![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)



![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)
